molecular formula C16H15ClF2N2O3S B2533805 3-Chloro-4-((1-((2,6-difluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyridine CAS No. 2034575-68-1

3-Chloro-4-((1-((2,6-difluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyridine

Cat. No.: B2533805
CAS No.: 2034575-68-1
M. Wt: 388.81
InChI Key: PKISMOXFXSQGCB-UHFFFAOYSA-N
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Description

3-Chloro-4-((1-((2,6-difluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyridine is a complex organic compound that features a pyridine ring substituted with a chloro group and an ether linkage to a piperidine ring, which is further substituted with a difluorophenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-((1-((2,6-difluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyridine typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, starting from commercially available precursors

    Ether Formation: The piperidine intermediate is then reacted with 3-chloro-4-hydroxypyridine under basic conditions to form the ether linkage.

    Final Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-((1-((2,6-difluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the sulfonyl group.

    Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine would yield an aminopyridine derivative.

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Biological Studies: It can be used in studies to understand the interaction of small molecules with biological targets, such as enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Chloro-4-((1-((2,6-difluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to a specific receptor or enzyme, thereby modulating its activity. The difluorophenylsulfonyl group can enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-((1-((2,6-difluorophenyl)sulfonyl)piperidin-3-yl)oxy)benzene: Similar structure but with a benzene ring instead of a pyridine ring.

    3-Chloro-4-((1-((2,6-difluorophenyl)sulfonyl)piperidin-3-yl)oxy)quinoline: Similar structure but with a quinoline ring instead of a pyridine ring.

Uniqueness

The uniqueness of 3-Chloro-4-((1-((2,6-difluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyridine lies in its combination of a pyridine ring with a difluorophenylsulfonyl-substituted piperidine ring. This specific arrangement of functional groups can confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-chloro-4-[1-(2,6-difluorophenyl)sulfonylpiperidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClF2N2O3S/c17-12-9-20-7-6-15(12)24-11-3-2-8-21(10-11)25(22,23)16-13(18)4-1-5-14(16)19/h1,4-7,9,11H,2-3,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKISMOXFXSQGCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=C(C=CC=C2F)F)OC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClF2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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